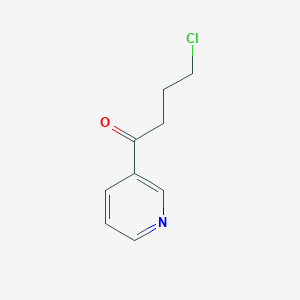

4-Chloro-1-(pyridin-3-YL)butan-1-one

Overview

Description

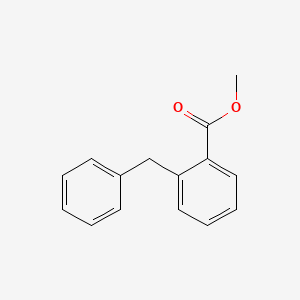

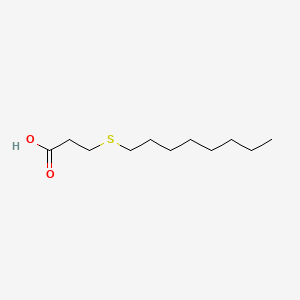

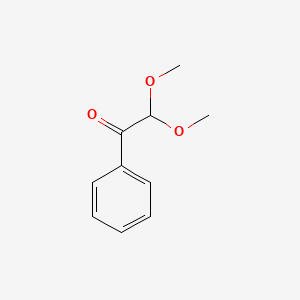

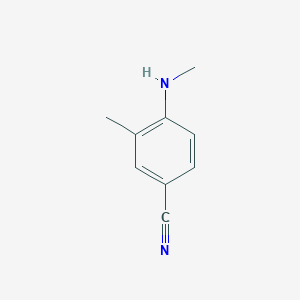

“4-Chloro-1-(pyridin-3-YL)butan-1-one” is a chemical compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.63 g/mol. This compound is related to pyridines, which are a class of compounds that have been used in the design and synthesis of various pharmaceutical agents .

Molecular Structure Analysis

The molecular structure of “4-Chloro-1-(pyridin-3-YL)butan-1-one” can be represented by the SMILES notation: ClCCCC(=O)C1=CN=CC=C1 . This notation provides a way to represent the structure of the compound in a textual format.Scientific Research Applications

1. Tautomeric Mixtures and Molecular Structure

Research shows that compounds like 4-Chloro-1-(pyridin-3-YL)butan-1-one can exist in different tautomeric forms. For instance, studies on similar compounds have revealed that they can form various tautomeric mixtures, such as dienediol, enolimine–enaminone, and dienaminedione, with the most stable forms often being highly conjugated and stabilized by strong intramolecular hydrogen bonds (Ośmiałowski et al., 2002).

2. Synthesis of Derivative Compounds

4-Chloro-1-(pyridin-3-YL)butan-1-one serves as a precursor for synthesizing various derivative compounds. For example, research has documented the synthesis of 3,6-diazahomoadamantan-9-one as an intermediate product derived from 1-(pyridin-2-yl)butan-2-one (Kuznetsov et al., 2010).

3. Use in Molecular Complexation

Compounds similar to 4-Chloro-1-(pyridin-3-YL)butan-1-one have been utilized in molecular complexation studies. They can form complexes with various molecules, which are significant in understanding molecular interactions and designing new chemical entities (Zimmerman et al., 1991).

4. DFT Studies and Stability Analysis

Density Functional Theory (DFT) calculations are employed to study the stability and tautomeric preferences of compounds like 4-Chloro-1-(pyridin-3-YL)butan-1-one. These studies help in understanding the preferred molecular structures in different environments, which is vital in pharmaceutical and chemical industries (Dobosz et al., 2010).

5. Applications in Sensor Technology

Some derivatives of 4-Chloro-1-(pyridin-3-YL)butan-1-one have been used in creating novel optical sensing structures. For instance, the design of a polymeric-based ternary europium (III) complex system demonstrates its utility in sensor applications, showcasing the versatility of such compounds (Li et al., 2019).

6. Study of Intermolecular Interactions

Research on derivatives of 4-Chloro-1-(pyridin-3-YL)butan-1-one aids in understanding intermolecular interactions, which is crucial in the development of new drugs and materials. Investigations into the thermodynamics and kinetics of these interactions provide insights into the behavior of these compounds under various conditions (Lomas, 2011).

7. Electrochromic Device Fabrication

Certain derivatives are also used in the fabrication of electrochromic devices. For instance, the synthesis of a centrosymmetric polymer precursor and its copolymerization have been explored for creating devices with multiple color states, indicating its potential in smart materials and display technologies (Yagmur et al., 2013).

Future Directions

The future directions for “4-Chloro-1-(pyridin-3-YL)butan-1-one” could involve further exploration of its potential therapeutic effects, particularly given the interest in pyridine derivatives as pharmaceutical agents . More research is needed to fully understand the properties and potential applications of this compound.

properties

IUPAC Name |

4-chloro-1-pyridin-3-ylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-5-1-4-9(12)8-3-2-6-11-7-8/h2-3,6-7H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTPFQRLEGLYEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499550 | |

| Record name | 4-Chloro-1-(pyridin-3-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-(pyridin-3-YL)butan-1-one | |

CAS RN |

69963-21-9 | |

| Record name | 4-Chloro-1-(pyridin-3-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-[1,4-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B3056187.png)

![Benzeneaceticacid, a-[(4-hydroxyphenyl)methylene]-](/img/structure/B3056195.png)